In-Depth Technical Guide to the Physical Properties of 4-Methoxy-N-methylaniline Hydrochloride
In-Depth Technical Guide to the Physical Properties of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Methoxy-N-methylaniline hydrochloride (CAS No: 10541-33-0).[1][2][3][4] Due to a notable lack of extensive publicly available data for this specific salt, this guide also furnishes detailed, standard experimental protocols for determining key physical characteristics. Furthermore, it includes comparative data for the parent compound, 4-Methoxy-N-methylaniline, to provide a broader context for its physicochemical behavior.
Core Physical Properties
Table 1: Physical and Chemical Properties
| Property | 4-Methoxy-N-methylaniline Hydrochloride | 4-Methoxy-N-methylaniline (Free Base) |
| Molecular Formula | C₈H₁₂ClNO[3][5] | C₈H₁₁NO[6][7] |
| Molecular Weight | 173.64 g/mol [1][5] | 137.18 g/mol [6][7] |
| CAS Number | 10541-33-0[1][2][3][4][5] | 5961-59-1[6][7] |
| Appearance | Crystalline solid (typical for amine hydrochlorides) | White to greyish-brown solid or low melting mass[8] |
| Melting Point | Data not available | 33-36 °C[6][9] |
| Boiling Point | Data not available | 135-136 °C at 19 mmHg[6][9] |
| Solubility | Expected to be soluble in water | Data not available |
| IUPAC Name | 4-methoxy-N-methylaniline;hydrochloride[1][2] | 4-methoxy-N-methylaniline[7] |
| SMILES | CNC1=CC=C(OC)C=C1.Cl[1] | CNc1ccc(OC)cc1[6][7] |
Experimental Protocols
Given the absence of specific experimental data for 4-Methoxy-N-methylaniline hydrochloride, the following section details standard laboratory procedures for determining its key physical properties.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For an amine hydrochloride, this can be determined using a standard capillary melting point apparatus.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry 4-Methoxy-N-methylaniline hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Solubility Determination (Shake-Flask Method)
The solubility of a compound is a fundamental property influencing its absorption and distribution. The shake-flask method is a common technique to determine the equilibrium solubility.
Methodology:
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System Preparation: An excess amount of 4-Methoxy-N-methylaniline hydrochloride is added to a known volume of a specific solvent (e.g., water, ethanol, dichloromethane) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved solute in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L) at the specified temperature.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the physical and chemical characterization of a synthesized batch of 4-Methoxy-N-methylaniline hydrochloride.
Caption: Characterization workflow for 4-Methoxy-N-methylaniline hydrochloride.
Spectral Data
A study on the N-methylation of aromatic amines provides the following nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Methoxy-N-methylaniline:
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¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s, 3H).[10]
-
¹³C NMR (101 MHz, CDCl₃): δ 152.13 (s), 143.75 (s), 114.96 (s), 113.67 (s), 55.89 (s), 31.63 (s).[10]
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GC-MS (m/z): 137.08 (calculated: 137.10).[10]
It is expected that the NMR spectra of the hydrochloride salt would show shifts in the signals corresponding to the protons and carbons near the protonated nitrogen atom.
Synthesis and Formation
The formation of 4-Methoxy-N-methylaniline hydrochloride typically involves the reaction of the free base, 4-Methoxy-N-methylaniline, with hydrochloric acid. This acid-base reaction results in the protonation of the basic nitrogen atom of the aniline derivative, forming the corresponding ammonium salt.
Caption: Synthesis pathway of 4-Methoxy-N-methylaniline hydrochloride.
This guide serves as a foundational resource for professionals working with 4-Methoxy-N-methylaniline hydrochloride. The provided experimental protocols offer a clear path for generating the necessary physical property data to support research and development activities. As more information becomes publicly available, this guide will be updated to reflect the latest findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Methoxy-N-methylaniline hydrochloride 97% | CAS: 10541-33-0 | AChemBlock [achemblock.com]
- 5. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. garudachem.com [garudachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Methoxy-N-methylaniline 98 5961-59-1 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
